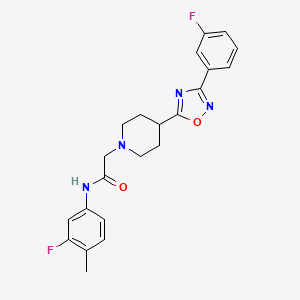
N-(3-fluoro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical structures to the final complex compound. For example, Khalid et al. (2016) describe the synthesis of N-substituted derivatives involving several steps, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediate products before achieving the target compounds. These processes highlight the complexity and precision required in synthesizing such compounds, likely applicable to the compound of interest (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using techniques like NMR, IR, and mass spectrometry. Ismailova et al. (2014) describe the molecular structure of a related compound, providing insights into how these techniques can be used to confirm chemical structures, including the orientation of atoms and the overall 3D configuration, which are crucial for understanding the compound's chemical behavior (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds and stability under various conditions, are essential aspects. For example, compounds with oxadiazole structures, similar to the target compound, exhibit a range of biological activities, potentially due to their specific chemical reactions and interactions with biological molecules. The synthesis and evaluation processes often reveal these properties, as seen in studies by Parikh and Joshi (2014), which explore the antimicrobial properties of oxadiazole derivatives, suggesting potential areas of application for such compounds (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through various analytical techniques. The single crystal XRD data of similar compounds, as discussed by Sanjeevarayappa et al. (2015), provide insights into the crystalline structure, which is crucial for understanding the compound's physical characteristics and potential applications (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are central to the compound's applications and behavior in chemical reactions. Studies on similar compounds, such as those by Gul et al. (2017), which evaluate antimicrobial and hemolytic activity, provide a basis for understanding the chemical interactions and potential biological relevance of these compounds (Gul et al., 2017).
科学的研究の応用
Antibacterial Properties :
- Compounds similar to N-(3-fluoro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have shown potential in antibacterial studies. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which also demonstrated antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Antipsychotic and Procognitive Activities :
- A compound closely related to the target molecule, ADX47273, showed promise as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). This suggests potential for the treatment of schizophrenia and cognitive enhancement (Liu et al., 2008).
Anti-Inflammatory Activity :
- Research on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. This suggests that similar compounds, including our target molecule, might have potential in this area (Sunder & Maleraju, 2013).
Antimicrobial Agents :
- Synthesis of compounds related to N-(3-fluoro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide resulted in entities with enhanced antimicrobial properties, particularly against bacterial and fungal strains (Parikh & Joshi, 2014).
GPCR 119 Agonist :
- A structurally similar compound, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, was identified as a potent G protein-coupled receptor 119 (GPR119) agonist, indicating the potential of related compounds in pharmacological applications (Sakairi et al., 2012).
Antifungal and Apoptotic Effects :
- Research on triazole-oxadiazole compounds, which share a similar structure with the target molecule, revealed potent antifungal and apoptotic effects against Candida species. This indicates the possible application of such compounds in antifungal treatments (Çavușoğlu et al., 2018).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-5-6-18(12-19(14)24)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(23)11-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKADWNSTBVCGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

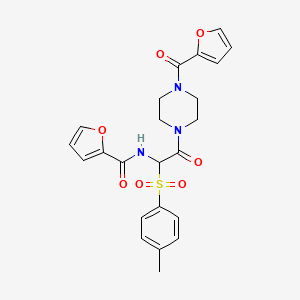

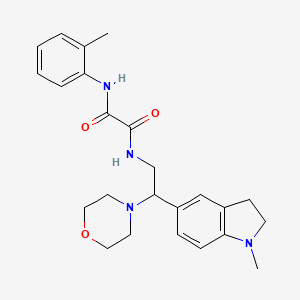
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
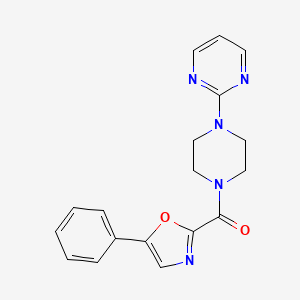
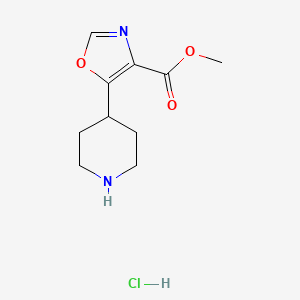
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)


![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
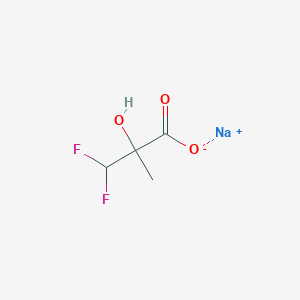
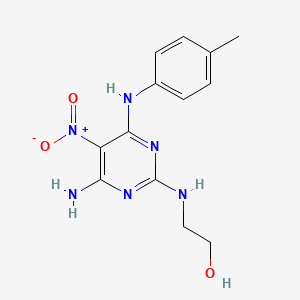
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)
